molecular formula C9H20N2O B13015220 N-[4-(dimethylamino)butyl]oxetan-3-amine

N-[4-(dimethylamino)butyl]oxetan-3-amine

Cat. No.: B13015220
M. Wt: 172.27 g/mol
InChI Key: PJAGFYVSHRBFHV-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)butyl]oxetan-3-amine is a chemical compound with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a dimethylamino group attached to a butyl chain. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Chemical Reactions Analysis

N-[4-(dimethylamino)butyl]oxetan-3-amine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like peroxy acids, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(dimethylamino)butyl]oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)butyl]oxetan-3-amine involves its interaction with molecular targets through its oxetane ring and dimethylamino group. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

N-[4-(dimethylamino)butyl]oxetan-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxetane ring and the dimethylamino group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N',N'-dimethyl-N-(oxetan-3-yl)butane-1,4-diamine

InChI

InChI=1S/C9H20N2O/c1-11(2)6-4-3-5-10-9-7-12-8-9/h9-10H,3-8H2,1-2H3

InChI Key

PJAGFYVSHRBFHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCNC1COC1

Origin of Product

United States

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